2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3,4-dimethoxyphenyl)acetamide
Description
The compound 2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3,4-dimethoxyphenyl)acetamide is a thieno[3,2-d]pyrimidine derivative featuring a benzyl group at position 3, a sulfanyl-acetamide linker, and a 3,4-dimethoxyphenyl substituent. Its molecular formula is C₂₃H₂₁N₃O₄S₂ (estimated molecular weight: ~467.55 g/mol), derived by extending the structure of the closely related compound 2-((3-benzyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3-methoxyphenyl)acetamide (CAS 451468-35-2, molecular weight 437.53 g/mol) through the addition of a methoxy group . The thieno-pyrimidine core is a privileged scaffold in medicinal chemistry, often associated with kinase inhibition and anticancer activity.
Properties
IUPAC Name |
2-(3-benzyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanyl-N-(3,4-dimethoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O4S2/c1-29-18-9-8-16(12-19(18)30-2)24-20(27)14-32-23-25-17-10-11-31-21(17)22(28)26(23)13-15-6-4-3-5-7-15/h3-12H,13-14H2,1-2H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMOCKZNCBPQFDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2CC4=CC=CC=C4)SC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3,4-dimethoxyphenyl)acetamide is a novel thienopyrimidine derivative that has attracted significant attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on diverse research findings.
Chemical Structure and Synthesis
The compound features a complex structure characterized by a thieno ring fused with a pyrimidine moiety, a sulfanyl group, and a dimethoxyphenyl acetamide substituent. The synthesis typically involves one-pot intermolecular annulation reactions between o-amino benzamides and thiols, facilitating the formation of the thieno[3,2-d]pyrimidine framework. This synthetic route allows for the exploration of various derivatives by modifying substituents on the aromatic rings or the acetamide group .
Biological Activity
Research indicates that This compound exhibits significant anticancer and antimicrobial properties. Key findings include:
-
Anticancer Activity :
- The compound has shown potential in inhibiting key enzymes involved in cancer cell proliferation. Studies suggest it may target thymidylate synthase and dihydrofolate reductase, which are crucial in DNA synthesis .
- In vitro assays demonstrated cytotoxic effects against various cancer cell lines, with IC50 values indicating effective growth inhibition.
-
Antimicrobial Properties :
- Similar thieno[3,2-d]pyrimidine derivatives have been reported to possess antimicrobial activity against bacterial strains by inhibiting critical metabolic pathways .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets. Docking studies reveal that it can bind to enzyme active sites effectively, suggesting mechanisms for its anticancer and antimicrobial effects. The presence of the sulfanyl group is believed to enhance its binding affinity and selectivity towards target proteins .
Comparative Analysis with Similar Compounds
A comparative analysis with structurally similar compounds reveals differences in biological activities based on substituent variations:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 6-(1H-Benzimidazol-2-yl)-3,5-dimethylthieno[2,3-d]pyrimidin-4-one | Contains benzimidazole moiety | Antimicrobial |
| 4-Oxo-thieno[3,2-d]pyrimidin derivatives | Lacks sulfanyl group | Anticancer |
| N-(aryl)acetamides | Simple aromatic substitutions | Varies widely; some exhibit anti-inflammatory properties |
The unique combination of the thieno-pyrimidine core with both sulfanyl and dimethoxyphenyl groups in This compound enhances its potential for diverse interactions within biological systems compared to other similar compounds .
Case Studies
Several case studies have highlighted the efficacy of this compound:
- Study on Anticancer Activity : A recent study screened various derivatives for their ability to induce apoptosis in cancer cell lines. The results indicated that modifications to the acetamide group significantly impacted cytotoxicity levels .
- Antimicrobial Efficacy : Another investigation focused on the antimicrobial properties of thienopyrimidine derivatives revealed that certain structural modifications could enhance antibacterial activity against resistant strains .
Comparison with Similar Compounds
Comparison with Structural Analogues
Core Structure and Substituent Variations
Table 1: Structural and Physicochemical Comparisons
Key Observations:
- Substituent Effects : The 3,4-dimethoxyphenyl group in the target compound likely improves aqueous solubility relative to the 3-methoxyphenyl () or 3-chloro-4-methoxyphenyl () analogues. Halogenation (e.g., Cl in ) may enhance metabolic stability but reduce solubility .
- Linker Modifications : All analogues retain the sulfanyl-acetamide linker, critical for hydrogen bonding and conformational flexibility.
Physicochemical and Pharmacokinetic Predictions
- Lipophilicity : The 3,4-dimethoxyphenyl group reduces logP compared to halogenated analogues (e.g., 3-chloro-4-methoxyphenyl in ), favoring better aqueous solubility.
- pKa : The predicted pKa (~12.77) aligns with analogues in , suggesting similar ionization behavior under physiological conditions .
- Metabolic Stability : The benzyl group in the target compound may increase susceptibility to oxidative metabolism compared to alkyl (e.g., butyl in ) or halogenated derivatives .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
